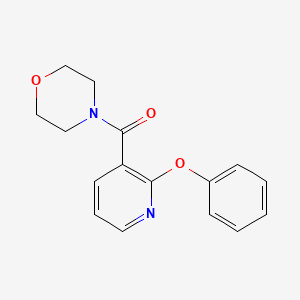
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPMP and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood. However, it has been proposed that MPMP inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MPMP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects. In cancer cells, MPMP inhibits the activity of certain enzymes, leading to reduced cell growth and proliferation. In the brain, MPMP inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine. This increase in acetylcholine levels is beneficial in treating Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPMP in lab experiments is its potential applications in cancer research and Alzheimer's disease treatment. MPMP has been found to be effective in inhibiting the growth of cancer cells and reducing the levels of amyloid-beta in the brain. However, one of the limitations of using MPMP in lab experiments is its potential toxicity. Further studies are needed to determine the safety of MPMP in humans.
Zukünftige Richtungen
There are several future directions for the research on MPMP. One of the directions is to study the safety and toxicity of MPMP in humans. Another direction is to study the potential applications of MPMP in other diseases, such as Parkinson's disease and Huntington's disease. Further studies are also needed to determine the optimal dosage and administration of MPMP for different diseases.
Conclusion:
In conclusion, MPMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP has been synthesized using different methods and has been extensively studied for its potential applications in cancer research and Alzheimer's disease treatment. The mechanism of action of MPMP is not fully understood, but it has been proposed that MPMP inhibits the activity of certain enzymes. MPMP has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on MPMP have been identified.
Synthesemethoden
MPMP can be synthesized using different methods, including the reaction of 2-phenoxypyridine-3-carboxaldehyde with morpholine and subsequent condensation with acetone. Another method involves the reaction of 2-phenoxypyridine-3-carboxaldehyde with morpholine and subsequent condensation with ethyl acetoacetate. Both methods lead to the formation of MPMP.
Wissenschaftliche Forschungsanwendungen
MPMP has been extensively studied for its potential applications in various fields. One of the significant applications of MPMP is in cancer research. It has been found that MPMP inhibits the growth of cancer cells and induces apoptosis. MPMP has also been studied for its potential use in treating Alzheimer's disease. It has been found that MPMP can reduce the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-9-11-20-12-10-18)14-7-4-8-17-15(14)21-13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDMBVKKXPMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


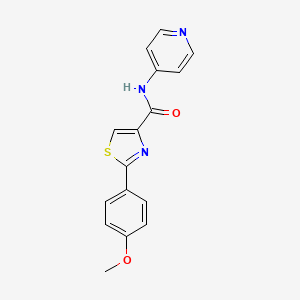
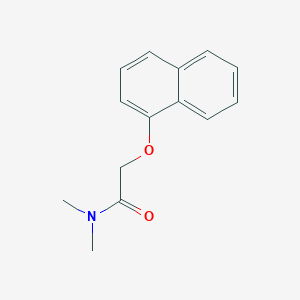
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)

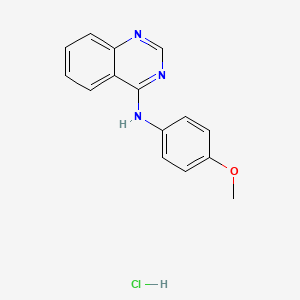
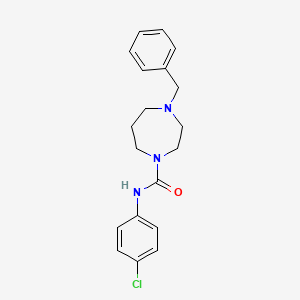
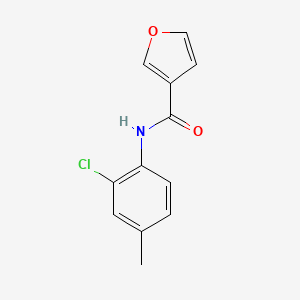
![N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)